N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine
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Overview
Description
N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Structurally similar pyridinium salts have been found to be important in a wide range of research topics . They have been highlighted for their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been associated with recent advances in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Pyridinium salts, which share structural similarities with the compound, have been associated with a wide range of research topics, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Structurally similar pyridinium salts have been associated with a wide range of biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .
Action Environment
The stability and efficacy of similar compounds, such as pyridinium salts, can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
In industrial settings, the production of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications, including:
Biology: In biological research, the compound’s unique properties make it useful for studying enzyme interactions and other biochemical processes.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine include other trifluoromethyl-substituted pyridines and related heterocyclic compounds. Examples include:
- 2-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)pyridine
- N-(2-pyridinyl)-2-(trifluoromethyl)benzamide
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group and the presence of two pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
N-pyridin-2-yl-2-(trifluoromethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-7-8(4-6-15-9)17-10-3-1-2-5-16-10/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXQGNIHUSXPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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